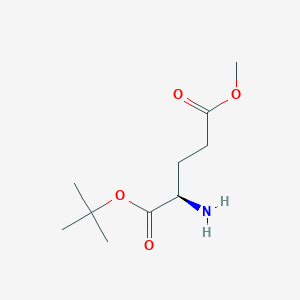
(R)-1-tert-Butyl5-methyl2-aminopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-tert-Butyl5-methyl2-aminopentanedioate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-tert-Butyl5-methyl2-aminopentanedioate typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of tert-butyl acetoacetate with a chiral amine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of ®-1-tert-Butyl5-methyl2-aminopentanedioate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: ®-1-tert-Butyl5-methyl2-aminopentanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-tert-Butyl5-methyl2-aminopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-tert-Butyl5-methyl2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-tert-Butyl5-methyl2-aminopentanedioate
- 1-tert-Butyl5-methyl2-aminopentanedioic acid
- 1-tert-Butyl5-methyl2-aminopentanoate
Comparison: ®-1-tert-Butyl5-methyl2-aminopentanedioate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-tert-Butyl5-methyl2-aminopentanedioate. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity and interaction with other molecules.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-O-tert-butyl 5-O-methyl (2R)-2-aminopentanedioate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m1/s1 |
InChI-Schlüssel |
QSAXGMMUKHMOBI-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)OC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


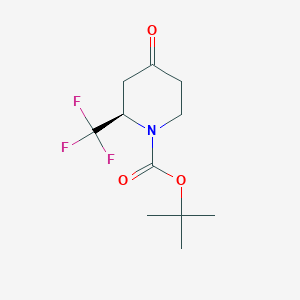
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
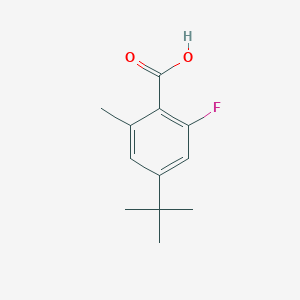

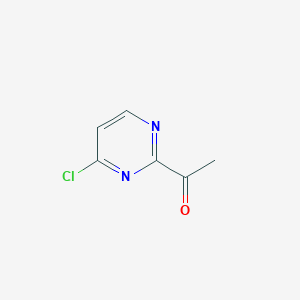
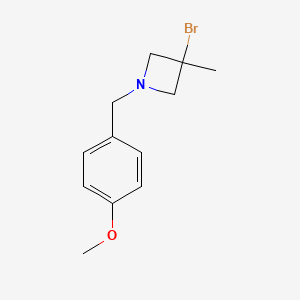
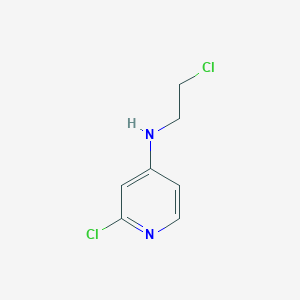
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
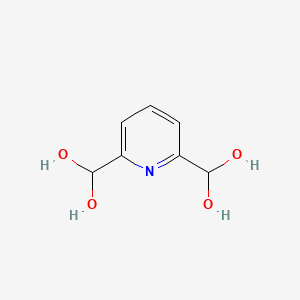
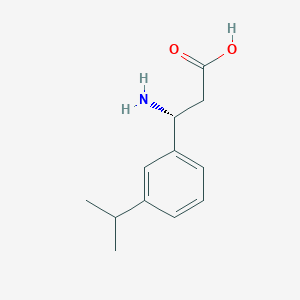

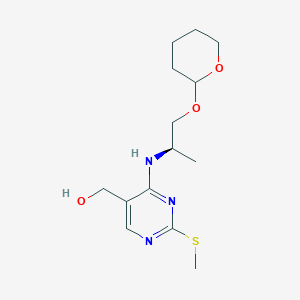
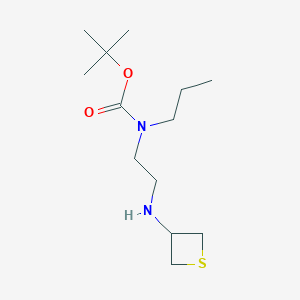
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
